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Compound of Interest

(3-Phenylthiophen-2-yl)boronic
Compound Name: o
aci

Cat. No.: B15280478

Get Quote

PART 1: EXECUTIVE SUMMARY & CHEMICAL
IDENTITY

3-Phenylthiophene-2-boronic acid is a specialized heterocyclic organoboron intermediate used
primarily in the synthesis of conjugated organic semiconductors (OLEDs, OFETs) and complex
medicinal scaffolds. Its structural uniqueness lies in the ortho-relationship between the phenyl
ring (C3) and the boronic acid moiety (C2) on the thiophene core. This proximity introduces
significant steric strain, influencing both its reactivity in Suzuki-Miyaura cross-couplings and the

conformational lock of resulting biaryl systems.

Chemical Identity Card
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Detail

Systematic IUPAC Name

(3-Phenylthiophen-2-yl)boronic acid

Common Synonyms

3-Phenyl-2-thienylboronic acid; 2-Borono-3-
phenylthiophene

CAS Registry Number

2225155-73-5

Pinacol Ester CAS

1446654-86-9 (Often used as a more stable

surrogate)

Molecular Formula C10H9BO:2S

Molecular Weight 204.05 g/mol

SMILES OB(0)C1=C(C2=CC=CC=C2)C=CS1
Appearance White to off-white solid

Solubility Soluble in DMSO, MeOH, DMF; sparingly

soluble in water

PART 2: STRUCTURAL ANALYSIS &

NOMENCLATURE
Nomenclature Logic

The numbering of the thiophene ring starts at the sulfur atom (position 1).

» Position 2: The carbon adjacent to sulfur bearing the principal functional group (Boronic

Acid).

» Position 3: The adjacent carbon bearing the substituent (Phenyl).[1][2][3][4]

e Position 4 & 5: Unsubstituted carbons in this isomer.

Note on Regioisomerism: It is crucial to distinguish this compound from 5-phenylthiophene-2-

boronic acid, where the phenyl and boronic acid groups are on opposite sides of the ring. The

3-phenyl-2-boronic arrangement creates a "crowded" environment that can retard

transmetalation rates but offers unique selectivity in catalyst coordination.
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Visual Structure Representation
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Figure 1: Structural connectivity of 3-phenylthiophene-2-boronic acid highlighting the steric
interaction between the C2 and C3 substituents.

PART 3: SYNTHESIS PROTOCOL
Strategic Route Selection

Direct lithiation of 3-phenylthiophene is possible but often suffers from regioselectivity issues
(C2 vs. C5 lithiation). The Bromination-Lithiation-Borylation pathway is the "Gold Standard" for
high-fidelity synthesis, ensuring the boronic acid is installed exclusively at the C2 position.

Step-by-Step Methodology
Step 1: Regioselective Bromination

Objective: Install a bromine atom at C2 to serve as a specific handle for lithiation.
¢ Reagents: 3-Phenylthiophene, N-Bromosuccinimide (NBS).
e Solvent: DMF or Acetic Acid/Chloroform (1:1).
» Protocol:
o Dissolve 3-phenylthiophene (1.0 eq) in DMF (0.5 M concentration).

o Cool to 0°C to suppress poly-bromination.
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o Add NBS (1.05 eq) portion-wise over 30 minutes.
o Stir at room temperature for 2-4 hours. Monitor by TLC/GC-MS.

o Workup: Quench with water, extract with ethyl acetate. The product, 2-bromo-3-
phenylthiophene, is purified via silica gel chromatography (Hexanes).[3]

Step 2: Lithium-Halogen Exchange & Borylation

Objective: Convert the C2-bromide to the C2-boronic acid.
e Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)3).
e Solvent: Anhydrous THF.
» Protocol:
o Setup: Flame-dry a 3-neck flask under Argon atmosphere.

o Dissolve 2-bromo-3-phenylthiophene (1.0 eq) in anhydrous THF. Cool to -78°C (Critical for
stability of the lithiated intermediate).

o Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The steric bulk of the
phenyl group prevents rotational equilibration, stabilizing the C2-lithio species.

o Trapping: Add Triisopropyl borate (1.5 eq) rapidly.
o Warming: Allow the mixture to warm to room temperature overnight.

o Hydrolysis: Quench with 2M HCI (aq) and stir for 30 minutes to hydrolyze the boronate
ester to the free acid.

o Isolation: Extract with diethyl ether. The boronic acid often precipitates or crystallizes upon
concentration.

Synthesis Workflow Diagram
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Start: 3-Phenylthiophene
(CAS 2404-87-7)
Step 1: Bromination
(NBS, DMF, 0°C)

:

Intermediate:
2-Bromo-3-phenylthiophene

:

Step 2: Li-Halogen Exchange
(n-BuLi, THF, -78°C)

:

Step 3: Boronate Trapping
(B(OiPr)3)

:

Step 4: Acid Hydrolysis
(2M HCI)

l

Final Product:
3-Phenylthiophene-2-boronic acid

Click to download full resolution via product page

Figure 2: Step-wise synthetic pathway ensuring regiochemical purity.

PART 4: APPLICATIONS & REACTIVITY
Suzuki-Miyaura Cross-Coupling

This compound is a vital building block for synthesizing poly(3-phenylthiophene) derivatives
and other conjugated polymers used in organic photovoltaics.
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e Challenge: The C3-phenyl group exerts steric hindrance, making the C2-boronic acid less
reactive than its C5-counterpart.

e Solution: Use active catalyst systems such as Pd(dppf)Clz or Pdz(dba)s/S-Phos. The use of
strong bases like KsPOa4 or Ba(OH):z is recommended to accelerate the transmetalation step.

Medicinal Chemistry Scaffolds
The 2,3-substituted thiophene motif mimics the cis-stilbene geometry, serving as a rigid linker

in:

» Kinase Inhibitors: The thiophene ring acts as a bioisostere for phenyl or pyridine rings in
ATP-binding pockets.

o PD-L1 Antagonists: Used to construct twisted biaryl cores that disrupt protein-protein
interactions.

PART 5: SAFETY & HANDLING

« Stability: Boronic acids are prone to dehydration, forming cyclic trimers (boroxines).[5] This is
reversible upon treatment with aqueous base. Store at 2-8°C.

o Protodeboronation: The C2 position in thiophenes is susceptible to protodeboronation (loss
of the boron group) under acidic conditions or high heat. Avoid prolonged heating in acidic
media during coupling reactions.

e Hazards: Treat as a standard chemical irritant (H315, H319, H335). Wear nitrile gloves and
safety glasses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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